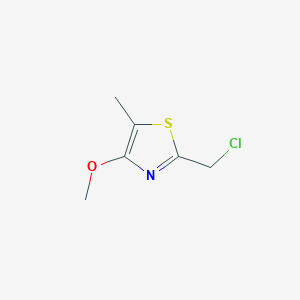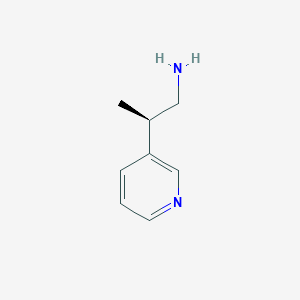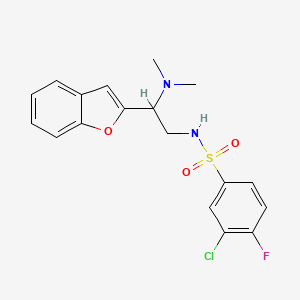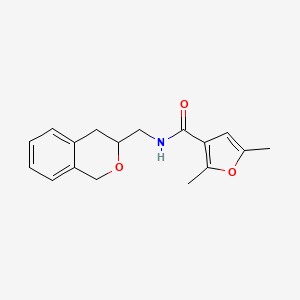![molecular formula C19H15BrO5 B2897155 Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-11-3](/img/structure/B2897155.png)
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as BRD0705, is a small molecule inhibitor that has been developed to target certain proteins in the human body. This molecule has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms
The study by Piccoli et al. (2012) examines the role of orexin receptors in compulsive food consumption, particularly in binge eating disorders. Though the specific compound is not directly studied, related benzofuran derivatives were evaluated for their potential in modulating feeding behaviors, suggesting a broader pharmacological interest in benzofuran compounds for treating compulsive eating behaviors (Piccoli et al., 2012).
Pharmacologically Active Benzothiophen Derivatives
Chapman et al. (1971) discuss the transformation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, showcasing the chemical versatility of benzofuran-related structures in synthesizing pharmacologically active compounds. This highlights the importance of such structures in medicinal chemistry for developing new therapeutic agents (Chapman et al., 1971).
Analgesic and Anti-inflammatory Activities
Kenchappa and Bodke (2020) synthesized benzofuran pyrazole heterocycles, demonstrating their potential analgesic and anti-inflammatory activities. This study underscores the relevance of benzofuran derivatives in creating compounds with significant pharmacological activities (Kenchappa & Bodke, 2020).
CCR5 Antagonist Synthesis
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which included a step involving a benzofuran derivative. This research contributes to the development of new therapeutic agents for diseases such as HIV, showcasing the compound's utility in complex organic synthesis (Ikemoto et al., 2005).
Cyclization of Benzofuran Derivatives
Lisowskaya et al. (2006) explored the cyclization of certain benzofuran derivatives, demonstrating the chemical reactivity and potential for creating novel organic compounds with unique structures. This type of research is crucial for advancing organic chemistry and developing new materials and drugs (Lisowskaya et al., 2006).
Zukünftige Richtungen
The future directions for this compound could involve further studies into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the biological and pharmacological activities of related compounds , it could also be interesting to explore potential applications in medical or pharmaceutical contexts.
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in these diseases.
Mode of Action
It’s known that similar compounds can undergo suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound likely affects biochemical pathways involved in the diseases it targets. For instance, in the case of antileishmanial activity, the compound may interact with the Leishmania major pteridine reductase 1 (Lm-PTR1), a key enzyme in the folate pathway . The compound’s interaction with this enzyme could disrupt the parasite’s ability to synthesize folate, a crucial nutrient.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound does indeed target Lm-PTR1 as suggested, it could potentially inhibit the growth of Leishmania parasites, leading to a reduction in disease symptoms .
Eigenschaften
IUPAC Name |
methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIBEJJKBZKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)
![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)
![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)
![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)



![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)
